![molecular formula C18H14INO2 B2448737 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024411-35-5](/img/structure/B2448737.png)

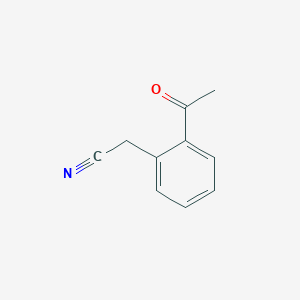

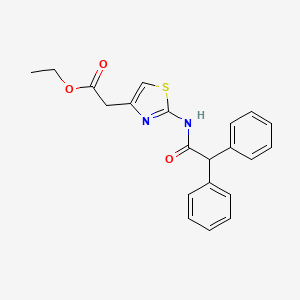

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione, also known as MPT0G211, is a novel small-molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of indene-1,3-dione derivatives and has been found to have potential applications in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties :

- Ultrasound-assisted synthesis of derivatives of 2,3-dihydro-1H-indene-1,3(2H)-dione was reported, showcasing a procedure utilizing ethanol under ultrasonic irradiation, highlighting an environmentally benign approach (Ghahremanzadeh et al., 2011).

- A study on the synthesis of (Z)-2-(4-(Arylimino)-3,4-Dihydroquinazolin-2(1H)-Ylidene)-1H-Indene-1,3(2H)Dione using 2-Amino-N′-Aryl-Benzimidamides as a starting material demonstrated an innovative approach to creating these compounds (Abdel-latif et al., 2010).

- Research on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione showed these molecules' non-planar optimized structures and provided insights into their reactivity and polarity (Prasad et al., 2010).

Pharmaceutical and Biomedical Applications :

- The synthesis of diastereoselective indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives was reported, which are potentially significant for developing new pharmaceutical compounds (Saberi et al., 2015).

- A study on the zirconium-catalyzed synthesis of 2-arylidene Indan-1,3-diones explored their inhibitory activity against NS2B-NS3 WNV protease, indicating potential antiviral applications (Oliveira et al., 2018).

- The synthesis of peptide compounds using a recyclable hypervalent iodine reagent showed a novel method for synthesizing dipeptides, indicating a new avenue in peptide synthesis (Zhang et al., 2015).

Material Science and Chemical Sensor Applications :

- Research on the crystal structures, syntheses, and spectroscopic and electrochemical measurements of certain chromophores based on 1H-indene-1,3(2H)-dione derivatives shed light on their potential as materials in electronic and photonic devices (Bogdanov et al., 2019).

- The development of fluorescent chemosensors using derivatives of 1H-indene-1,3(2H)-dione demonstrated their utility in detecting Cu2+ ions, with potential applications in environmental monitoring and chemical analysis (Subhasri et al., 2014).

properties

IUPAC Name |

2-[C-ethyl-N-(4-iodophenyl)carbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14INO2/c1-2-15(20-12-9-7-11(19)8-10-12)16-17(21)13-5-3-4-6-14(13)18(16)22/h3-10,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPJWWDZEIMJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2448655.png)

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2448658.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2448661.png)

![5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2448662.png)

![2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2448663.png)

![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)

![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2448671.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2448675.png)